

The dimeric Vinca alkaloid leurosine

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Compound of Interest

Compound Name: *Leurosine*

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An In-Depth Technical Guide to the Dimeric Vinca Alkaloid **Leurosine** For Researchers, Scientists, and Drug Development Professionals

Abstract

Leurosine is a dimeric catharanthus alkaloid naturally occurring in the medicinal plant *Catharanthus roseus*. As a member of the Vinca alkaloid family, which includes the highly successful chemotherapeutic agents vinblastine and vincristine, **leurosine** exhibits significant antineoplastic properties. Its mechanism of action is centered on the disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of **leurosine**, covering its chemical properties, biosynthesis, mechanism of action, and pharmacological activity. Detailed protocols for its extraction, purification, and key biological assays are provided to support further research and development.

Introduction

The Vinca alkaloids, derived from the Madagascar periwinkle (*Catharanthus roseus*), represent a cornerstone in the history of cancer chemotherapy. This class of compounds, characterized by a dimeric structure of two indole alkaloids (catharanthine and vindoline), includes clinically vital drugs such as vinblastine and vincristine. **Leurosine** (also known as vinleurosine) is a closely related analogue, often co-isolated with its more famous counterparts. While not as extensively used in the clinic, **leurosine** demonstrates potent cytotoxic and antitumor activities, making it a subject of continued interest for drug development, semi-synthetic derivatization, and mechanistic studies. This document serves as a technical resource, consolidating current

knowledge and providing detailed methodologies for professionals engaged in oncology and natural product research.

Chemical and Physical Properties

Leurosine is a complex dimeric indole-indoline alkaloid. Its structure is isomeric with vinblastine, differing in the arrangement of the catharanthine (or velbanamine) moiety.

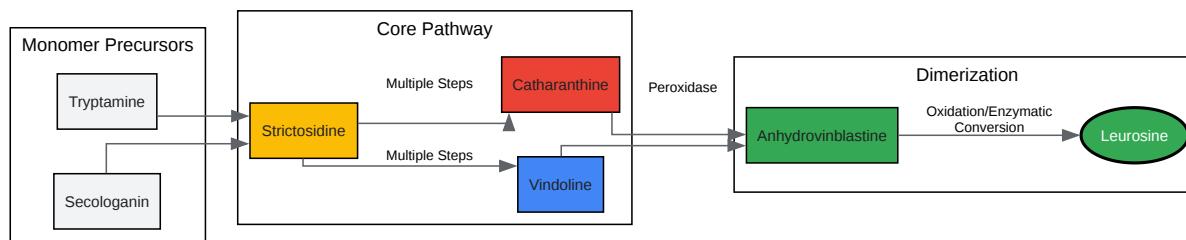
Property	Value
Molecular Formula	C ₄₆ H ₅₆ N ₄ O ₉
Molecular Weight	808.97 g/mol
CAS Number	23360-92-1
Appearance	Colorless crystals
Synonyms	Vinleurosine, Leurosin, Vinleurosinum

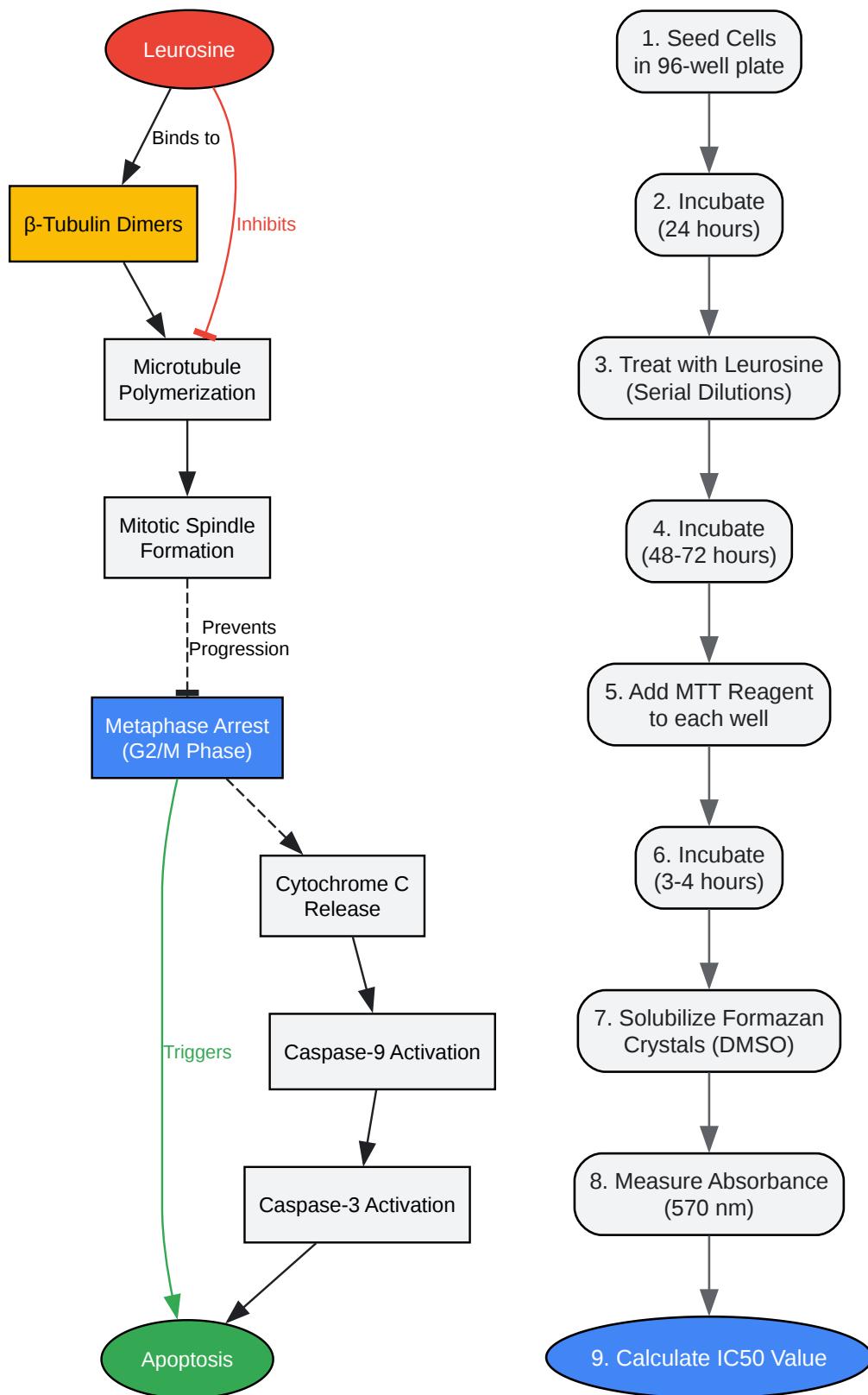
Biosynthesis

The biosynthesis of **leurosine** is a complex, multi-step process occurring within *C. roseus*, involving enzymes localized in different cell compartments and tissues. The pathway culminates in the coupling of two monomeric indole alkaloids: vindoline and catharanthine.

- Monomer Synthesis: Both vindoline and catharanthine originate from the Terpenoid Indole Alkaloid (TIA) pathway. The process begins with the condensation of tryptamine (from the shikimate pathway) and secologanin (from the methylerythritol phosphate pathway) to form strictosidine, the universal precursor for all TIAs.
- Dimerization: The crucial step is the enzymatic coupling of catharanthine and vindoline. This reaction is catalyzed by a class VI peroxidase, which activates catharanthine to form a reactive intermediate. This intermediate then couples with vindoline to produce an α,β -unsaturated iminium ion.
- Final Steps: The iminium intermediate is subsequently reduced to form anhydrovinblastine. The precise enzymatic steps leading from anhydrovinblastine to **leurosine** in the plant are

not fully elucidated. It has been suggested that **leurosine** can also be formed as an artifact during extraction through the oxidation of anhydrovinblastine.



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